

GSK-J4 Efficacy Across Cancer Cell Lines

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Compound Focus: Gsk-J4

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| Cancer Type | Cell Line / Model | Key Findings (Efficacy) | Proposed Mechanism & Key Biomarkers | Citation | | :--- | :--- | :--- | :--- | :--- | | **Acute Myeloid Leukemia (AML)** | KG-1a, Kasumi-1, Primary patient cells | Reduced cell viability, induced apoptosis, cell cycle arrest (S phase), synergistic effects with Decitabine or Cytarabine [1] [2]. | KDM6B inhibition → ↑H3K27me3 → ↓HOX genes (e.g., HOXA5, A7, A9); Induction of ER stress → ↓PKC-α/p-Bcl2 pathway [1] [2]. | | **Castration-Resistant Prostate Cancer (CRPC)** | CWR22Rv-1, R1-D567 (AR-ΔLBD), PC-3 | Reduced proliferation, invasion, *in vivo* tumor growth and metastasis (bone, lung, liver); synergy with Cabazitaxel [3] [4]. | KDM6B inhibition → ↑H3K27me3 → **Repression of H19 circuitry** → Altered E-cadherin and β4 integrin expression [3] [4]. | | **Other Cancers** | Human Glioma, Medulloblastoma, Neuroblastoma | Inhibited cell proliferation and migration, induced apoptosis and differentiation, reduced tumor growth in mouse models [5]. | KDM6B inhibition → ↑H3K27me3 → Altered gene expression affecting cell cycle and survival pathways [5]. |

Key Experimental Protocols for Evaluating GSK-J4

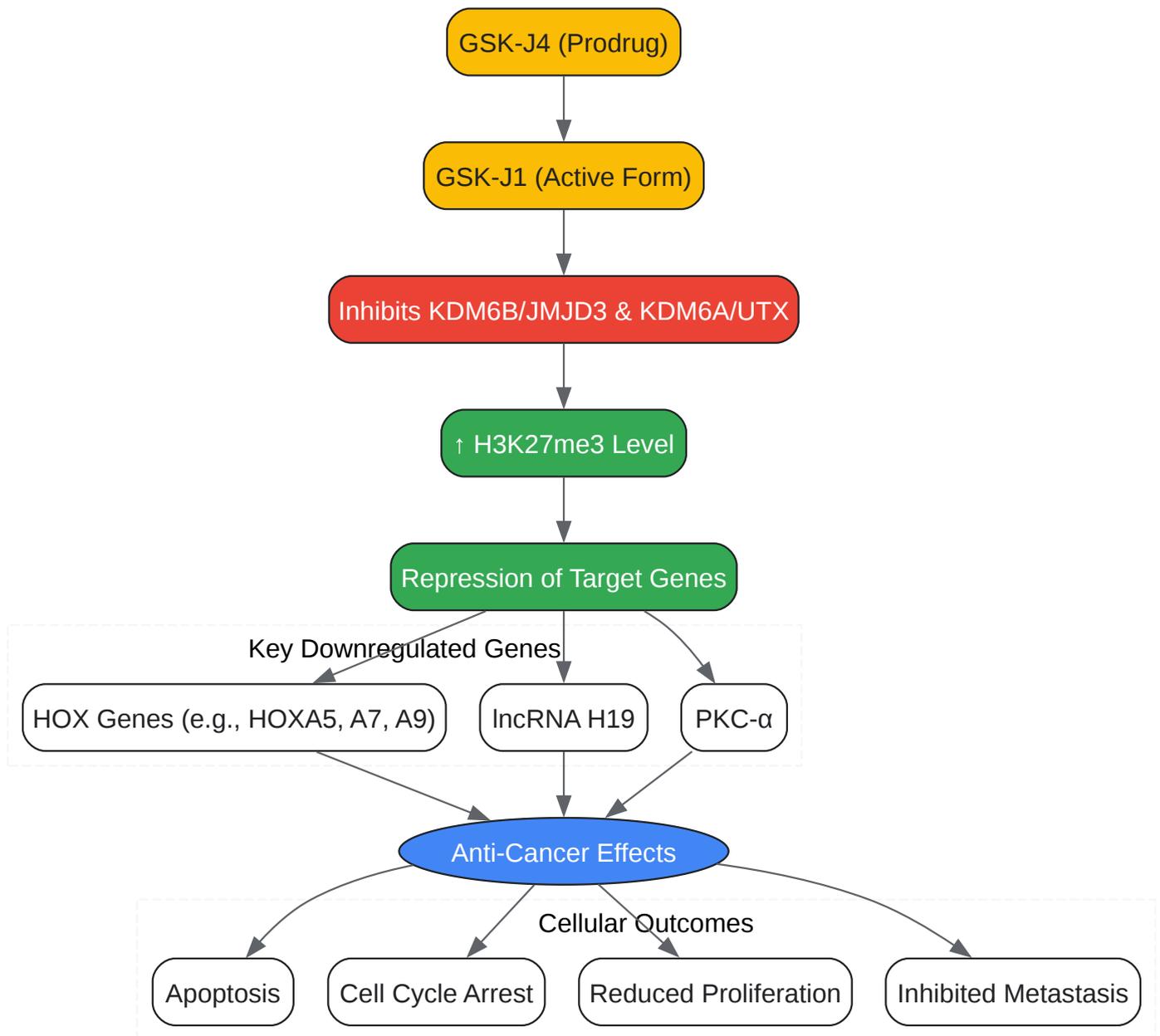
To ensure the reproducibility of the data summarized above, here are the core methodologies commonly used in the cited literature.

Assay Type	Protocol Summary	Key Outcome Measures
In Vitro Proliferation (Cell Viability)	Cells treated with varying GSK-J4 concentrations (e.g., 0-32 μ M) for 24-96 hours. Viability assessed via CCK-8 , Alamar Blue , or Trypan Blue exclusion [1] [4] [2].	IC50 or ED50 (dose causing 50% growth inhibition/effect) [4].
In Vitro Apoptosis Assay	Cells treated with GSK-J4 for 24-48 hours. Apoptosis detected using Annexin V-FITC/PI staining and analyzed by flow cytometry [1].	Apoptotic rate (% of Annexin V-positive cells) [1].
In Vitro Cell Cycle Analysis	GSK-J4-treated cells fixed, stained with Propidium Iodide (PI) , and analyzed by flow cytometry [1] [6].	Cell cycle distribution (% cells in G1, S, G2 phases) [1].
In Vivo Tumor Models	Immunodeficient mice with human tumor xenografts treated with GSK-J4 (e.g., via injection). Tumor growth monitored by caliper measurement or in vivo bioluminescent imaging [3] [2].	Tumor volume/weight, metastasis formation, bioluminescent flux [3].
Colony-Forming Assay	Primary cells or cell lines treated with GSK-J4, then plated in semi-solid methylcellulose medium and cultured for 10-14 days [2].	Number and size of colonies formed [2].

Mechanisms of Action and Experimental Workflow

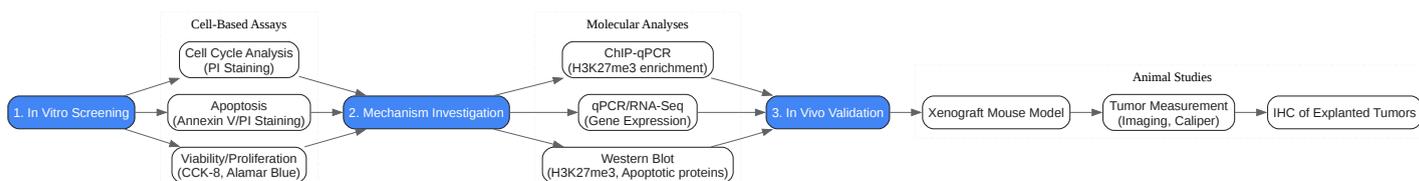
GSK-J4 is a cell-permeable prodrug that is converted intracellularly to its active form, GSK-J1 [7]. The primary mechanism of **GSK-J4** is the inhibition of the histone lysine demethylases **KDM6B (JMJD3)** and **KDM6A (UTX)** [3] [5]. These enzymes normally remove the repressive trimethyl mark on histone H3 lysine 27 (H3K27me3). By inhibiting them, **GSK-J4** increases global H3K27me3 levels, leading to the suppression of genes critical for cancer progression [2].

The following diagram illustrates the core mechanism of action and the subsequent biological effects that lead to anti-cancer activity:



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A typical workflow for investigating **GSK-J4** in a cancer study, from in vitro validation to in vivo confirmation, is shown below:



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Therapeutic Potential and Research Implications

The collected data highlights several promising aspects of **GSK-J4**:

- **Targeting Treatment-Resistant Cancers:** Its potent efficacy in CRPC models with altered androgen receptors and in AML underscores its potential against aggressive, treatment-resistant cancers [3] [4] [2].
- **Synergistic Combinations:** Research shows **GSK-J4** can work synergistically with existing drugs like **Cabazitaxel** (for CRPC) and **Decitabine** (for AML), suggesting potential for combination therapy regimens [4] [1].
- **Multi-Faceted Anti-Cancer Effects:** **GSK-J4** simultaneously impacts multiple hallmarks of cancer, including proliferation, evasion of cell death, and metastasis [3] [1].

It is important to note that **GSK-J4** is primarily a research tool compound, and its clinical translation would require further development.

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